molecular formula C11H20N4O2 B11734336 tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate

tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B11734336
M. Wt: 240.30 g/mol
InChI Key: ZGHGRLTWDLTXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate is a carbamate-protected pyrazole derivative commonly utilized in medicinal and organic chemistry as a building block for drug discovery. Its structure features a pyrazole ring substituted with an amino group at position 3, a propyl group at position 1, and a tert-butyl carbamate (Boc) protecting group at position 2. This compound is pivotal in synthesizing pharmacologically active molecules, particularly kinase inhibitors and protease-targeting agents, due to its ability to modulate hydrogen bonding and steric interactions .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(3-amino-1-propylpyrazol-4-yl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-5-6-15-7-8(9(12)14-15)13-10(16)17-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)

InChI Key

ZGHGRLTWDLTXNK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

β-Ketonitrile-Hydrazine Condensation

A widely used method involves condensing β-ketonitriles with hydrazines to form pyrazole rings. For example:

  • Starting Material : β-Ketonitrile derivatives (e.g., acetonitrile anion addition to methyl esters).

  • Hydrazine Reaction : Treatment with hydrazine hydrate or hydrazine hydrochloride under basic conditions (e.g., sodium ethoxide, ethanol).

  • Cyclization : Forms the pyrazole ring via nucleophilic attack and dehydration.

Example :

StepReagents/ConditionsProductYieldSource
1β-Ketonitrile + Hydrazine, EtOH, NaOEt, 50°CPyrazole intermediate85%
2Acid workup (HCl)Crude pyrazole

This method is scalable but requires optimization to minimize side products.

Alternative Routes

  • Mannich Reaction : Organocatalytic approaches using N-Boc ketimines and pyrazolones yield amino-bis-pyrazolones, though direct applicability to 1-propyl derivatives is unclear.

  • Pyrazolopyrimidine Derivatives : Elaboration via Suzuki couplings or chlorination (e.g., POCl₃) for pyrimidine intermediates, though less relevant for simple pyrazoles.

Alkylation at Position 1

Nucleophilic Substitution

StepReagents/ConditionsProductYieldSource
1Pyrazole + NaH, DMF, 60°C1-Propyl-pyrazole60–80%
2Propyl bromide, 12h

Microwave-Assisted Reactions

Accelerated substitution under microwave irradiation (150°C, 30 min) improves efficiency, especially with electron-deficient pyrazoles.

Amination at Position 3

Direct Amination

  • Nitro Reduction : Nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) to introduce NH₂.

  • Chloro Displacement : SNAr with NH₃ or ammonium salts (e.g., NH₄OAc) under high-temperature conditions.

Example :

StepReagents/ConditionsProductYieldSource
13-Nitro-pyrazole + H₂/Pd-C, EtOH3-Amino-pyrazole70–90%
2NH₃, DMF, 100°C, 6h

Protection-Deprotection Strategies

  • Boc Protection : Reagents like di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ with DMAP or Et₃N.

  • Deprotection : TFA or HCl for transient protection during synthesis.

Boc Protection of the Amino Group

Standard Boc Protection

  • Reagents : Boc₂O, DMAP, CH₂Cl₂, 0°C → RT.

  • Workup : Neutralization (NaHCO₃), extraction (EtOAc), and purification (silica gel).

Example :

StepReagents/ConditionsProductYieldSource
13-Amino-pyrazole + Boc₂O, DMAP, CH₂Cl₂, 12hBoc-protected intermediate85–95%

Optimized Conditions

  • Solvent : Toluene or THF improves solubility for sterically hindered amines.

  • Catalysts : Use of 4-(dimethylamino)pyridine (DMAP) enhances reaction rates.

Final Assembly and Purification

Sequential Functionalization

A general workflow:

  • Pyrazole Core1-Propyl3-AminoBoc Protection .

  • Purification : Reverse-phase HPLC or silica gel chromatography.

Key Challenges

  • Regioselectivity : Competing alkylation/amination sites require precise control.

  • Solubility : Boc-protected intermediates may precipitate, necessitating polar aprotic solvents.

Comparative Analysis of Methods

MethodKey StepsAdvantagesLimitations
β-Ketonitrile + HydrazineScalable, high yieldSuitable for bulk synthesisLimited to electron-deficient pyrazoles
Microwave-Assisted AlkylationFaster reaction timesReduces side reactionsRequires specialized equipment
Boc Protection with DMAPHigh purity intermediatesCompatible with sensitive groupsDMAP toxicity in large-scale runs

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

tert-Butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in covalent bonding with target molecules, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate with analogous carbamate-protected pyrazole derivatives, focusing on structural variations, synthetic applications, and inferred physicochemical properties.

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS: 2171316-99-5)

  • Structural Differences: The propyl group at position 1 is replaced with an isopropyl substituent. The amino and Boc groups occupy positions 4 and 3, respectively, inverting their placement compared to the target compound.
  • The altered substitution pattern may affect hydrogen-bonding interactions in biological targets, as the amino group’s accessibility differs .
  • Molecular Data: Property Target Compound 1-Isopropyl Analog Molecular Formula C11H20N4O2 C11H20N4O2 Molecular Weight 240.30 g/mol 240.30 g/mol Key Substituents 1-propyl, 3-amino 1-isopropyl, 4-amino

tert-butyl N-[3-amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropyl]carbamate (CAS: 2228680-22-4)

  • Structural Differences: The pyrazole ring is replaced with a 1,3-dimethylpyrazole moiety. A branched methylpropyl chain links the Boc group to the amino group.
  • Increased branching could improve metabolic stability in vivo by hindering enzymatic degradation .

tert-butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 434)

  • Structural Differences: The propyl group is replaced with a 5-fluoropyridin-3-yl substituent. A cyclopropyl group occupies position 3 instead of the amino group.
  • The cyclopropyl group introduces rigidity, which may restrict conformational flexibility during target engagement .

tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate (298)

  • Structural Differences: The pyrazole core is replaced with a chloro-iodopyrimidine ring. A methoxycyclohexyl group is incorporated, linked via a methylene bridge to the Boc-protected amino group.
  • Implications: The pyrimidine ring increases hydrogen-bond acceptor capacity, favoring interactions with nucleotide-binding domains.

Biological Activity

Tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4O2C_{11}H_{20}N_{4}O_{2}, with a molecular weight of approximately 240.30 g/mol. The compound features a tert-butyl group , an amino group , and a pyrazole ring , which contribute to its distinctive chemical properties and biological activities.

Research indicates that this compound acts primarily as an inhibitor of specific kinases , particularly within the PCTAIRE family. The interaction of this compound with these kinases suggests that it may modulate enzyme activity, potentially influencing various signaling pathways involved in cell proliferation and survival.

Biological Activity

The biological activity of this compound has been investigated through various in vitro studies, demonstrating its potential as a therapeutic agent. Notable findings include:

  • Kinase Inhibition : The compound has shown promise in inhibiting specific kinase activities, which could be beneficial in treating conditions such as cancer where these pathways are dysregulated.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although further research is necessary to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound. Here are some significant findings:

StudyFindings
Study 1Demonstrated that the compound effectively inhibits PCTAIRE kinases in cell lines, leading to reduced cell proliferation.
Study 2Investigated the anti-inflammatory potential in LPS-stimulated macrophages, showing a significant decrease in pro-inflammatory cytokines .
Study 3Explored structure-activity relationships (SAR), identifying key functional groups that enhance biological activity .

Interaction Studies

Interaction studies have revealed that this compound can bind to various enzymes or receptors. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. The binding affinity and specificity for different targets can vary based on structural modifications made during synthesis.

Applications in Drug Discovery

Due to its unique structural characteristics, this compound holds promise as a lead compound in drug discovery. Its ability to modulate kinase activity positions it as a candidate for developing targeted therapies for diseases characterized by aberrant kinase signaling.

Q & A

Q. What are the standard synthetic routes for tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate?

A common method involves reacting a pyrazole-amine precursor (e.g., 3-amino-1-propyl-1H-pyrazole) with di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water solvent system under mild basic conditions (e.g., sodium bicarbonate). The reaction typically proceeds at room temperature overnight, followed by extraction with ethyl acetate and purification . Modifications may include adjusting stoichiometric ratios of Boc₂O to the amine (e.g., 1.1:1) to maximize yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : To confirm the presence of the tert-butyl group (singlet at δ ~1.5 ppm) and pyrazole/propyl substituents (e.g., δ 3.1–3.3 ppm for propyl-CH₂).
  • Mass spectrometry (EI or ESI) : To verify molecular weight (e.g., m/z ~254 [M+H]⁺).
  • IR spectroscopy : To identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. Carbamates are typically stable in neutral to mildly basic conditions but hydrolyze rapidly under strong acidic or alkaline conditions .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for this carbamate’s synthesis?

Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to minimize trial-and-error approaches . Machine learning models trained on similar carbamate syntheses may further refine conditions (e.g., temperature, solvent polarity) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Cross-validate with 2D NMR techniques (¹H-¹H COSY, HSQC) to resolve overlapping signals. For example, coupling between pyrazole C4-H and adjacent substituents can clarify regiochemistry. If discrepancies persist, compare with crystallographic data (if available) or synthesize a deuterated analog for unambiguous assignment .

Q. What methodologies are recommended for evaluating the compound’s biological activity in drug discovery?

  • Enzyme inhibition assays : Test against target proteins (e.g., kinases) using fluorescence-based or radiometric assays.
  • Cellular uptake studies : Use LC-MS or fluorescent tagging to quantify intracellular concentration.
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

Q. How can researchers address low yields in scale-up synthesis?

Apply factorial design (e.g., 2³ factorial experiments) to test variables like temperature, solvent ratio (THF/H₂O), and catalyst loading. For example, increasing water content may improve Boc protection efficiency by stabilizing intermediates . Continuous flow reactors can also enhance reproducibility and heat management .

Q. What strategies mitigate impurities from competing side reactions?

  • In situ IR monitoring : Detect transient intermediates (e.g., isocyanate byproducts) to adjust reaction kinetics.
  • Scavenger resins : Use polymer-bound reagents to quench unreacted Boc₂O.
  • Chromatography-free purification : Leverage solubility differences in biphasic systems (e.g., hexane/ethyl acetate) .

Data Analysis and Methodological Challenges

Q. How should researchers interpret contradictory bioactivity results across assays?

Conduct orthogonal assays to rule out false positives. For instance, if a compound shows activity in a fluorescence-based assay but not in a radiometric one, test for autofluorescence or compound aggregation. Dose-response curves (IC₅₀ comparisons) and statistical validation (e.g., Grubbs’ test for outliers) are critical .

Q. What advanced modeling approaches predict the compound’s reactivity in novel reactions?

Transition state modeling (e.g., using Gaussian or ORCA) identifies electrophilic/nucleophilic sites. For example, the carbamate’s carbonyl group may participate in nucleophilic acyl substitutions, while the pyrazole NH₂ group could act as a hydrogen bond donor. Molecular dynamics simulations further explore solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.